molecular formula C45H73NO16 B8070359 alpha-Solasonine

alpha-Solasonine

Número de catálogo B8070359
Peso molecular: 884.1 g/mol
Clave InChI: QCTMYNGDIBTNSK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

alpha-Solasonine is a natural product found in Solanum alternatopinnatum, Solanum americanum, and other organisms with data available.

Aplicaciones Científicas De Investigación

  • Treatment of Hepatocellular Carcinoma : Solasonine significantly suppressed proliferation in HepG2 and HepRG hepatocellular carcinoma cells. It induced ferroptosis in these cells by disrupting the glutathione redox system, specifically targeting glutathione peroxidase 4 (GPX4) (Jin et al., 2020).

  • Anti-proliferative Activities Against Cancer Cells : Glycoalkaloids like alpha-solasonine showed strong antiproliferative activities against human colon (HT29) and liver (HepG2) cancer cells, suggesting their potential as therapeutic agents against carcinomas (Lee et al., 2004).

  • Inhibition of Lung Cancer : Solasonine has been identified as an effective inhibitor of lung adenocarcinoma, both in vitro and in vivo. It promotes ferroptosis in A549 cells through GPX4-induced destruction of the glutathione redox system. Detailed spatial-temporal distribution analysis of solasonine in organs via MALDI-MSI provides insights into its pharmacokinetics and pharmacodynamics (Shi et al., 2020).

  • Inhibition of Glioma Growth : Solasonine demonstrated potential in inhibiting glioma growth through anti-inflammatory pathways. It reduced expression of proinflammatory mediators and nuclear translocalization of NF-κB p50/p65, indicating its targeting of anti-inflammatory signaling pathways (Wang et al., 2017).

  • Apoptosis in Gastric Cancer Cells : Solasonine induced apoptosis and cell cycle arrest in human gastric cancer SGC‐7901 cells. It modulated key proteins in apoptosis pathways, suggesting its potential as a treatment for gastric cancer (Li et al., 2022).

  • Inhibiting Bladder Cancer Cells : Solasonine inhibited proliferation and induced apoptosis in bladder cancer cells by suppressing NRP1 expression. Its binding to the b1 domain of NRP1 protein and inhibiting signaling pathways like ERK/MAPK and PI3K/AKT highlights its therapeutic potential in urinary bladder cancer (Dong et al., 2022).

Propiedades

IUPAC Name

2-[5-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H73NO16/c1-19-8-13-45(46-16-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(54)34(52)31(49)21(3)56-40)38(33(51)29(18-48)59-42)60-41-37(55)35(53)32(50)28(17-47)58-41/h6,19-21,23-42,46-55H,7-18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTMYNGDIBTNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H73NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

884.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Solasonine

CAS RN

19121-58-5
Record name Solasonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.917
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.